(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
“(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound with the molecular formula C13H12FN5O. It has an average mass of 273.266 Da and a monoisotopic mass of 273.102600 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12FN5O/c14-10-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, triazolo, pyridazin, and ethylamine groups.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.27 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current data.Scientific Research Applications
Applications in Agriculture and Medicine
Agricultural Products and Pharmaceuticals 1,2,4-Triazoles and their derivatives, such as amino-1,2,4-triazoles, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications also extend to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids in applied sciences, biotechnology, energy, and chemistry. These compounds, including those related to the queried chemical structure, play a crucial role in developing plant protection products like insecticides, fungicides, and plant growth regulators. In medicine, they contribute to the creation of antimicrobial and cardiological drugs, showcasing their broad utility in enhancing agricultural productivity and treating various health conditions (Nazarov et al., 2021).
Environmental and Chemical Synthesis
PFAS Removal Research indicates that amine-containing sorbents, which may include derivatives of the compound , offer promising solutions for the control of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. These sorbents leverage electrostatic interactions, hydrophobic interactions, and their specific morphology for effective PFAS removal, highlighting the critical role of amine-functionalized compounds in environmental purification and the mitigation of pollution (Ateia et al., 2019).
Biomedical Research
Antibacterial and CNS Acting Drugs 1,2,4-Triazole-containing hybrids have demonstrated potential in antibacterial activities, particularly against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, due to their structural resemblance to amides, esters, and carboxylic acids, inhibit critical bacterial proteins like DNA gyrase and penicillin-binding protein, suggesting their utility in developing new antibacterial agents (Li & Zhang, 2021). Additionally, heterocycles with heteroatoms such as nitrogen have been explored for their central nervous system (CNS) activity, indicating the vast potential of 1,2,4-triazole derivatives in synthesizing compounds that could act on the CNS, offering new avenues for treating various CNS disorders (Saganuwan, 2017).
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety, which is found in various pharmacologically active compounds. These compounds often exhibit diverse activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Properties
IUPAC Name |
2-[[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-4-2-1-3-9(10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMYOMJHQXDIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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